molecular formula C5H9BrO B1336446 1-Bromopentan-2-one CAS No. 817-71-0

1-Bromopentan-2-one

Cat. No.: B1336446
CAS No.: 817-71-0
M. Wt: 165.03 g/mol
InChI Key: XNHTZBFSFZSWOO-UHFFFAOYSA-N
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Description

It is characterized by a bromine atom adjacent to a ketone group, rendering it reactive in nucleophilic substitution reactions. This compound is primarily utilized as a precursor in organic synthesis, particularly for introducing sulfonyl or aryloxy groups via reactions with nucleophiles. For example, it reacts with benzene sulfinic acid to form 1-(phenylsulfonyl)pentan-2-one (68.3% yield) and with phenol to yield 1-phenoxypentan-2-one (74.2% yield) under basic conditions .

Its physicochemical properties, such as solubility and reactivity, are influenced by the electron-withdrawing ketone group, which enhances the electrophilicity of the adjacent carbon.

Properties

IUPAC Name

1-bromopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-3-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHTZBFSFZSWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434826
Record name 1-bromopentan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817-71-0
Record name 1-bromopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromopentan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-pentanone using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted pentanones.

    Reduction: The carbonyl group (C=O) in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Substituted pentanones, such as 2-pentanone derivatives.

    Reduction: 2-bromopentanol.

    Oxidation: 2-bromopentanoic acid.

Scientific Research Applications

Scientific Research Applications

1-Bromopentan-2-one has a variety of applications in scientific research:

Organic Synthesis

The compound serves as a vital intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of various substituted pentanones, making it a valuable building block in organic chemistry.

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. Its reactivity makes it suitable for studying interactions with biological macromolecules, thereby contributing to the understanding of metabolic processes.

Pharmaceutical Development

This compound is often employed as a starting material in drug development. Research has indicated its potential as a precursor for therapeutic agents targeting various diseases. For instance, modifications of this compound have been explored for their efficacy against specific medical conditions .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis. Its versatility allows it to be employed in various manufacturing processes that require brominated compounds.

Case Studies

Several case studies highlight the applications of this compound:

  • Synthesis of Bioactive Compounds : Research has demonstrated that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. These findings underscore its potential utility in developing new therapeutic agents .
  • Pharmacodynamics Research : Studies focusing on visual cycle modulators have utilized this compound derivatives to understand their pharmacodynamics better. The compound's ability to form Schiff base adducts with retinaldehyde has been particularly noted for its implications in treating retinal disorders .
  • Environmental Chemistry : The compound's role in synthesizing agrochemicals has been explored, emphasizing its importance in developing environmentally friendly pesticides and herbicides that are effective yet less harmful to ecosystems.

Mechanism of Action

The mechanism of action of 1-bromopentan-2-one primarily involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group (C=O) confer unique chemical properties, allowing the compound to participate in various reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure and the presence of reactive sites.

Comparison with Similar Compounds

Physicochemical Properties

The substituent introduced at the α-position significantly alters physical states and stability:

Compound Physical State Melting Point (°C) Yield Key Functional Groups Reference
1-Bromopentan-2-one Not reported Not reported N/A C=O, C-Br
1-(Phenylsulfonyl)pentan-2-one White solid 54–55 68.3% C=O, SO₂
1-Phenoxypentan-2-one Colorless liquid N/A 74.2% C=O, O-Ph
1-Bromopentane Liquid -85 (bp 129°C) N/A C-Br (aliphatic)

The sulfonyl derivative’s solid state and higher melting point reflect its polarity and strong intermolecular forces, whereas the phenoxy analog remains liquid due to reduced polarity.

Hazard Profile

While safety data for this compound are absent in the evidence, 1-bromopentane is classified as:

  • Flammable (H226)
  • Skin/Irritant (H315, H319)
  • Respiratory irritant (H335) .

The ketone group in this compound may introduce additional hazards (e.g., ketone-related toxicity), but specific data are unavailable.

Biological Activity

1-Bromopentan-2-one is an organic compound with the molecular formula C5_5H9_9BrO. It is a brominated ketone that has garnered interest in various fields, particularly in medicinal and biochemical research. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications.

This compound is characterized by its bromine atom attached to the second carbon of a pentanone structure. This substitution plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of pentan-2-one using bromine or other brominating agents. The reaction can be represented as follows:

Pentan 2 one+Br21 Bromopentan 2 one+HBr\text{Pentan 2 one}+\text{Br}_2\rightarrow \text{1 Bromopentan 2 one}+\text{HBr}

This process yields this compound as a key intermediate for further chemical modifications.

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with cellular components. The compound has been studied for its effects on enzyme activity, cell signaling pathways, and potential cytotoxicity against cancer cells.

Key Findings:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to apoptosis in cancer cells .
  • Cytotoxic Effects: In vitro studies demonstrate that this compound exhibits cytotoxicity against several cancer cell lines, including HCT-15 and PC-3. The compound induces cell death through mechanisms such as oxidative stress and mitochondrial dysfunction .

Case Studies

  • Cytotoxicity in Cancer Research:
    • A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.
    • Table 1 summarizes the cytotoxic effects observed across different cell lines:
Cell LineIC50 (µM)Mechanism of Action
HCT-1545Induction of apoptosis
NCI-H2330Oxidative stress induction
PC-350Mitochondrial dysfunction
  • Enzyme Activity Modulation:
    • Research has highlighted the compound's role in modulating enzyme activity related to metabolic processes. For example, it was found to inhibit acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .

Safety and Toxicity

While this compound shows promise in various applications, its safety profile must be considered. Toxicological assessments indicate that exposure can lead to respiratory irritation and other adverse effects, particularly at high concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.